![molecular formula C20H25N3O3 B14909991 tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyridoindole moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as:
7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: Shares a similar core structure but lacks the tert-butyl carbamate group.
1-Methyl-9H-pyrido[3,4-b]indole: Another related compound with slight structural differences. The uniqueness of tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H25N3O3 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C20H25N3O3/c1-13-18-16(8-9-21-13)15-7-6-14(25-5)12-17(15)23(18)11-10-22-19(24)26-20(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,22,24) |
InChI-Schlüssel |
FXABWPYMSPBYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




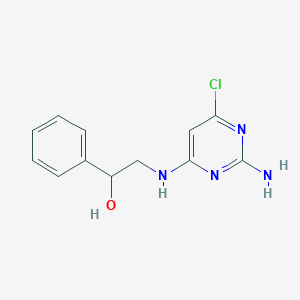
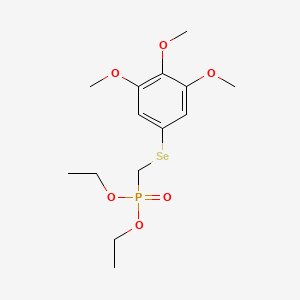
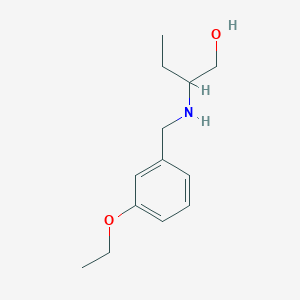
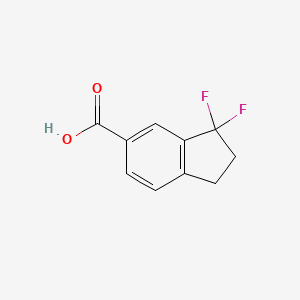
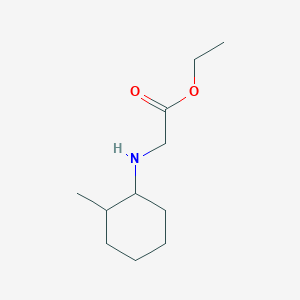
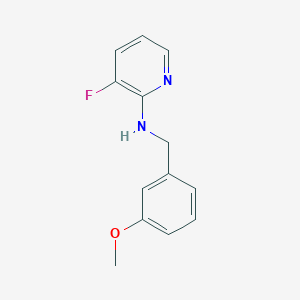


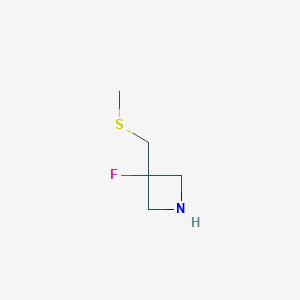
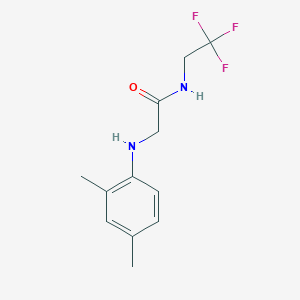
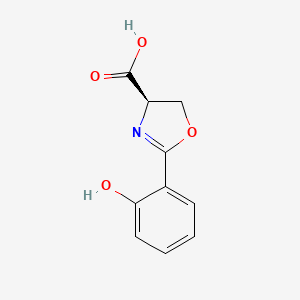
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
